2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile
Overview
Description
“2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile” is a complex organic compound . It has a molecular formula of C22H22ClN3O .
Molecular Structure Analysis
The molecular structure of this compound consists of a biphenyl group attached to an imidazole ring. The imidazole ring has a butyl group, a chloro group, and a hydroxymethyl group attached to it .Physical and Chemical Properties Analysis
This compound is a solid with a molecular weight of 379.883 Da . More specific physical and chemical properties are not provided in the available resources.Scientific Research Applications
Discovery and Antihypertensive Potential
Research on nonpeptide angiotensin II receptor antagonists led to the development of a new series of N-(biphenylyl-methyl)imidazoles, which includes derivatives like 2-butyl-1-[(2'-carboxybiphenyl-4-yl)methyl]-4-chloro-5-(hydroxymethyl)imidazole. This series demonstrated potent antihypertensive effects upon oral administration, marking a significant advance over earlier series that were effective only intravenously. The tetrazole derivative, DuP 753, is a notable development in this context for hypertension treatment (Carini et al., 1991).
Crystal Structure Analysis
The crystal structure of potassium 2-butyl-4-chloro-1-[[2'-(5-tetrazolido)biphenyl-4-yl]methyl]-1H-imidazol-5-ylmethanol, a related compound, was analyzed. This study provided insights into the orientation of imidazole and tetrazole rings relative to attached phenyl rings, and their significance in the compound's properties (Fernández et al., 2002).
Brain Angiotensinogen mRNA Levels
Losartan, a derivative of this chemical, was studied for its effects on brain angiotensinogen mRNA levels. The study revealed that treatments with losartan influenced these levels in a dose-, time-, and brain-area-dependent manner, offering insights into the central renin-angiotensin system's response to angiotensin AT1 receptor blockage (Pediconi et al., 2005).
Pharmacology of EXP3174
EXP3174, a major metabolite generated from 2-n-butyl-4-chloro-5-hydroxymethyl-1-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]imidazole, was studied for its pharmacological properties. This research demonstrated that EXP3174 is a selective and noncompetitive angiotensin II receptor antagonist, contributing to the understanding of antihypertensive agents (Wong et al., 1990).
Imidazole Derivative's Crystal Structures
The crystal structures of imidazole derivatives, including 2-n-Butyl-5-chloro-3H-imidazole-4-carbaldehyde (BCIC) and 2-n-Butyl-4-chloro-1-[(2'-cyanobiphenyl-4-yl)methyl]-5-hydroxymethyl imidazole (BCCI), were investigated. These studies provided detailed insights into the molecular structure and stability, contributing to the broader understanding of imidazole derivatives (Ambalavanan et al., 2003).
Synthesis and Antitumor Properties
The synthesis of 2-(2-((4-substituted-phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)acetohydrazone derivatives and their evaluation as antitumor agents were investigated. Certain compounds in this series showed promising anticancer activity, highlighting the potential therapeutic applications of these derivatives (Li et al., 2014).
Fluorescent Chemosensors
Imidazole-based chemosensors were developed for the reversible detection of cyanide and mercury ions. These studies underscored the utility of imidazole derivatives in environmental and analytical chemistry (Emandi et al., 2018).
Antimicrobial Activity and Corrosion Inhibition
Schiff base ligands derived from imidazole were studied for their antimicrobial activities and corrosion inhibition properties. These findings have implications in fields ranging from microbiology to materials science (Pandiarajan et al., 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O/c1-2-3-8-21-25-22(23)20(15-27)26(21)14-16-9-11-17(12-10-16)19-7-5-4-6-18(19)13-24/h4-7,9-12,27H,2-3,8,14-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCNIDUBRIVYBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C#N)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560148 | |
Record name | 4'-{[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}[1,1'-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90560148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114772-55-3 | |
Record name | 4′-[[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl][1,1′-biphenyl]-2-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114772-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-{[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}[1,1'-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90560148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,1'-Biphenyl]-2-carbonitrile, 4'-[[2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.